

6-Methoxy-3-pyridineacetic Acid: A Versatile Fragment for Modern Drug Discovery

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Compound of Interest

Compound Name: 6-Methoxy-3-pyridineacetic acid

Cat. No.: B1354404

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. Small, low-complexity molecules, or "fragments," that bind to biological targets with high ligand efficiency serve as critical starting points for the development of potent and selective therapeutics. Among the vast chemical space of potential fragments, heterocyclic scaffolds, particularly those containing the pyridine nucleus, have garnered significant attention due to their prevalence in FDA-approved drugs and their capacity for versatile molecular interactions.^{[1][2]} This guide focuses on the utility of **6-Methoxy-3-pyridineacetic acid**, a readily accessible and synthetically tractable fragment, as a valuable building block in medicinal chemistry. Its unique combination of a hydrogen bond acceptor in the pyridine ring, a methoxy group that can influence solubility and metabolic stability, and a carboxylic acid handle for straightforward chemical elaboration makes it an attractive starting point for library synthesis and lead optimization. This document will provide a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this fragment, supported by experimental data and protocols to facilitate its use in drug discovery programs.

Chemical and Physical Properties

6-Methoxy-3-pyridineacetic acid is a solid at room temperature with a molecular formula of $C_8H_9NO_3$ and a molecular weight of 167.16 g/mol.^{[3][4]} These properties align well with the

"Rule of Three," a common guideline for the selection of fragments in drug discovery, which favors compounds with a molecular weight under 300 Da, a cLogP of 3 or less, fewer than 3 hydrogen bond donors, and fewer than 3 hydrogen bond acceptors. The presence of both a hydrogen bond-accepting pyridine nitrogen and a hydrogen bond-donating/accepting carboxylic acid group allows for diverse interactions with biological targets.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	[3] [4]
Molecular Weight	167.16 g/mol	[3]
CAS Number	902130-87-4	[3] [4]
Appearance	Solid	N/A
SMILES	COC1=CC=C(C=N1)CC(=O)O	[3]

Application in Drug Discovery: A Case Study

While direct screening data for **6-Methoxy-3-pyridineacetic acid** as a standalone fragment is not extensively published, the utility of the closely related 6-methoxy-3-pyridinyl moiety has been demonstrated in the development of potent enzyme inhibitors. A notable example is the structure-activity relationship (SAR) study of isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.

Quantitative Biological Data: PIKfyve Inhibition

In a study focused on developing inhibitors for PIKfyve, a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines were synthesized and evaluated. Among these, an analog incorporating the 6-methoxy-3-pyridinyl group (compound 7o) demonstrated significant inhibitory activity. The data highlights the importance of the methoxy substituent and its position on the pyridine ring for target engagement.

Compound ID	Modification from Core Scaffold	PIKfyve IC ₅₀ (μM)
7h	4-methoxy-3-pyridinyl	0.59
7l	5-methoxy-3-pyridinyl	0.003
7o	6-methoxy-3-pyridinyl	0.019

Data extracted from a study on isothiazolo[4,3-b]pyridine derivatives.[4]

The data clearly indicates that while all methoxy-pyridinyl analogs show activity, the substitution pattern significantly impacts potency, with the 5-methoxy and 6-methoxy analogs being substantially more potent than the 4-methoxy analog.[4] This underscores the value of the 6-methoxy-3-pyridinyl fragment in achieving high-affinity binding.

Experimental Protocols

Synthesis of a 6-Methoxy-3-pyridinyl Derivative

The following is a representative synthetic protocol adapted from the literature for a derivative incorporating the 6-methoxy-3-pyridinyl moiety, which can be further modified to generate a library of analogs.[4] This multi-step synthesis illustrates a practical approach to utilizing building blocks like 6-methoxy-3-ethynylpyridine, a close synthetic precursor to the acetic acid derivative.

Step 1: Synthesis of 3,6-dibromoisothiazolo[4,3-b]pyridine

- This intermediate can be prepared from commercially available starting materials following established literature procedures.

Step 2: Sonogashira Coupling

- To a solution of 3,6-dibromoisothiazolo[4,3-b]pyridine (1.0 eq.) in a suitable solvent (e.g., a mixture of toluene and water) is added 6-methoxy-3-ethynylpyridine (1.2 eq.).
- Add a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a copper(I) co-catalyst, such as CuI (0.1 eq.).

- Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq.).
- The reaction mixture is degassed and stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 3-(6-methoxypyridin-3-yl)ethynyl)-6-bromoisothiazolo[4,3-b]pyridine.

Step 3: Further Functionalization (e.g., Suzuki Coupling)

- The bromo-substituted intermediate from Step 2 (1.0 eq.) can be further functionalized via a Suzuki coupling reaction.
- Dissolve the intermediate in a suitable solvent system (e.g., 1,4-dioxane and water).
- Add the desired aryl or heteroaryl boronic acid or boronic ester (1.5 eq.).
- Add a palladium catalyst, such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.1 eq.), and a base, such as sodium carbonate or potassium phosphate (3.0 eq.).
- The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed.
- Work-up and purification are performed as described in Step 2 to yield the final product.

Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for screening a fragment library, including **6-Methoxy-3-pyridineacetic acid**, against a target protein using SPR.

1. Materials and Reagents:

- SPR instrument and sensor chips (e.g., CM5).
- Target protein of interest.
- Fragment library, including a stock solution of **6-Methoxy-3-pyridineacetic acid** in DMSO.
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
- Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
- Amine coupling kit (EDC, NHS, and ethanolamine).

2. Protein Immobilization:

- Equilibrate the sensor chip with running buffer.
- Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
- Inject the target protein solution in the immobilization buffer to allow for covalent coupling to the sensor surface.
- Deactivate any remaining active esters by injecting ethanolamine.
- A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

3. Fragment Screening:

- Prepare a dilution series of the fragment library in running buffer. A typical starting concentration for fragment screening is in the range of 100-500 μ M.
- Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
- Monitor the change in the SPR signal (response units, RU) over time.
- After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.

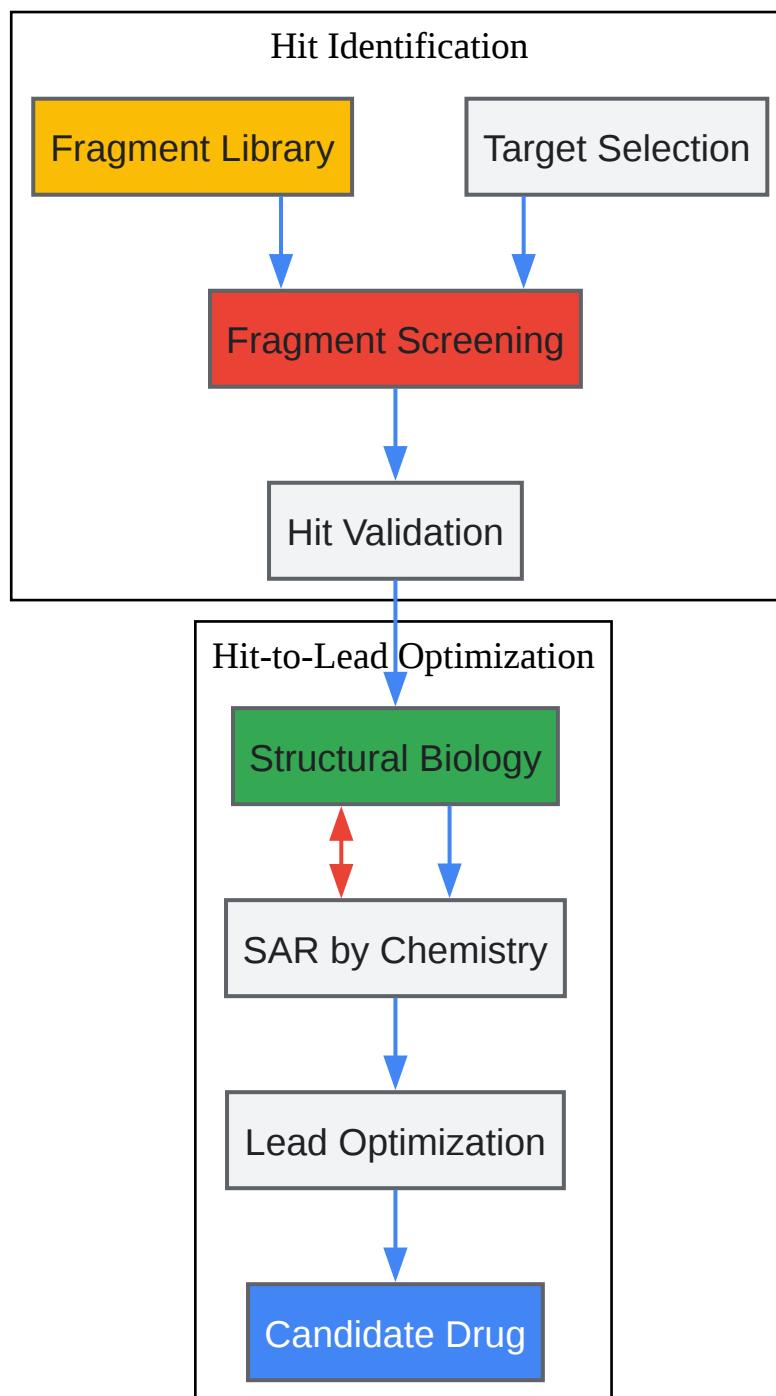
- Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding signal.
- Fragments that show a concentration-dependent binding signal are considered hits.

4. Data Analysis:

- For hit validation, perform a full dose-response analysis to determine the equilibrium dissociation constant (K_D).
- Fit the steady-state binding data to a 1:1 binding model to calculate the K_D.

Visualizations

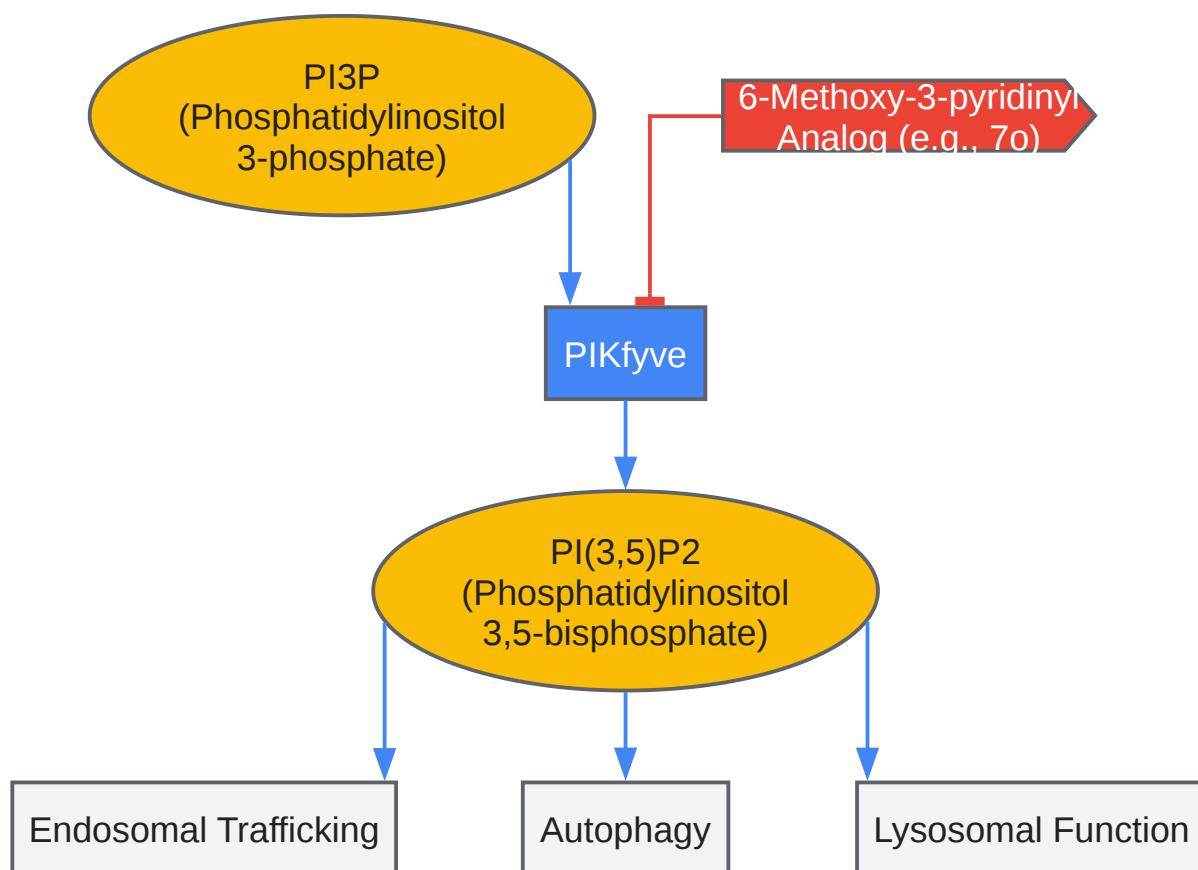
Logical Workflow for Fragment-Based Drug Discovery



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Caption: A generalized workflow for a fragment-based drug discovery campaign.

PIKfyve Signaling Pathway Involvement



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Caption: The role of PIKfyve in cellular signaling and its inhibition.

Conclusion

6-Methoxy-3-pyridineacetic acid and its close analogs represent a valuable class of fragments for drug discovery. The pyridine core provides a key interaction point for binding to a variety of biological targets, while the methoxy and acetic acid functionalities offer opportunities for fine-tuning physicochemical properties and for synthetic elaboration. The case study on PIKfyve inhibitors demonstrates the potential of the 6-methoxy-3-pyridinyl moiety to serve as a foundation for the development of highly potent compounds.^[4] By leveraging the principles of fragment-based drug discovery and established synthetic and screening methodologies, researchers can effectively utilize this versatile fragment to accelerate the identification and optimization of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for medicinal chemists and drug discovery scientists seeking to explore the potential of this promising chemical scaffold.

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